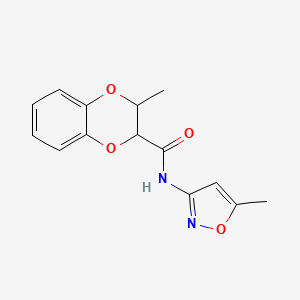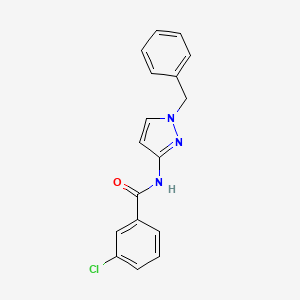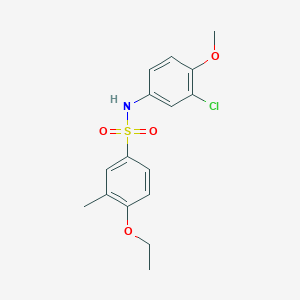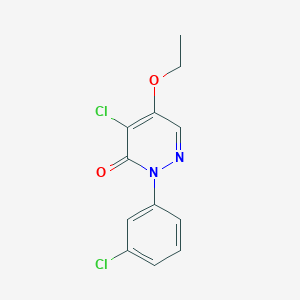
3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Übersicht
Beschreibung
3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MNI-137, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNI-137 is a small molecule that has been shown to have a unique mechanism of action, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the inhibition of several key enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while PDEs are enzymes that regulate the levels of cyclic nucleotides. By inhibiting these enzymes, 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In neurodegenerative disorders, 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. Inflammation is also a target of 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for drug development. 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a viable option for further development. However, one of the limitations of using 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its relatively low potency compared to other compounds, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential direction is to optimize its potency and selectivity by modifying its chemical structure. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to fully elucidate its mechanism of action and to better understand its biochemical and physiological effects. Overall, 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a promising compound that has the potential to make significant contributions to the field of drug development and scientific research.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target of 3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-7-12(16-20-8)15-14(17)13-9(2)18-10-5-3-4-6-11(10)19-13/h3-7,9,13H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHVIBPZCHJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-methyl-3-isoxazolyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-isobutyl-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394541.png)


![N~1~-cyclopropyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4394563.png)
![methyl 5-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4394570.png)
![ethyl {4-[(4-chlorobenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4394573.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394586.png)
![{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394593.png)
![5-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B4394601.png)


![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B4394630.png)
![2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394637.png)